molecular formula C21H19F3N4O3S B11578819 2-{[4-(3,4-dimethoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}-N-(pyridin-3-ylmethyl)acetamide

2-{[4-(3,4-dimethoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}-N-(pyridin-3-ylmethyl)acetamide

Cat. No.: B11578819
M. Wt: 464.5 g/mol
InChI Key: MABNFNAKVQYAPQ-UHFFFAOYSA-N
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Description

2-{[4-(3,4-DIMETHOXYPHENYL)-6-(TRIFLUOROMETHYL)PYRIMIDIN-2-YL]SULFANYL}-N-[(PYRIDIN-3-YL)METHYL]ACETAMIDE is a complex organic compound that has garnered attention in various fields of scientific research This compound is characterized by its unique structure, which includes a pyrimidine ring substituted with a trifluoromethyl group and a dimethoxyphenyl group, as well as a pyridinylmethylacetamide moiety

Properties

Molecular Formula

C21H19F3N4O3S

Molecular Weight

464.5 g/mol

IUPAC Name

2-[4-(3,4-dimethoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl-N-(pyridin-3-ylmethyl)acetamide

InChI

InChI=1S/C21H19F3N4O3S/c1-30-16-6-5-14(8-17(16)31-2)15-9-18(21(22,23)24)28-20(27-15)32-12-19(29)26-11-13-4-3-7-25-10-13/h3-10H,11-12H2,1-2H3,(H,26,29)

InChI Key

MABNFNAKVQYAPQ-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C2=CC(=NC(=N2)SCC(=O)NCC3=CN=CC=C3)C(F)(F)F)OC

Origin of Product

United States

Preparation Methods

The synthesis of 2-{[4-(3,4-DIMETHOXYPHENYL)-6-(TRIFLUOROMETHYL)PYRIMIDIN-2-YL]SULFANYL}-N-[(PYRIDIN-3-YL)METHYL]ACETAMIDE typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrimidine Core: The pyrimidine ring is synthesized through a condensation reaction between appropriate aldehydes and amines under acidic or basic conditions.

    Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced via nucleophilic substitution or electrophilic addition reactions.

    Attachment of the Dimethoxyphenyl Group: This step involves the coupling of the dimethoxyphenyl group to the pyrimidine ring using palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura coupling.

    Formation of the Sulfanyl Linkage: The sulfanyl group is introduced through thiolation reactions, often using thiol reagents under mild conditions.

    Attachment of the Pyridinylmethylacetamide Moiety: The final step involves the coupling of the pyridinylmethylacetamide group to the sulfanyl-substituted pyrimidine core, typically using amide bond formation reactions.

Chemical Reactions Analysis

2-{[4-(3,4-DIMETHOXYPHENYL)-6-(TRIFLUOROMETHYL)PYRIMIDIN-2-YL]SULFANYL}-N-[(PYRIDIN-3-YL)METHYL]ACETAMIDE undergoes various chemical reactions, including:

Scientific Research Applications

2-{[4-(3,4-DIMETHOXYPHENYL)-6-(TRIFLUOROMETHYL)PYRIMIDIN-2-YL]SULFANYL}-N-[(PYRIDIN-3-YL)METHYL]ACETAMIDE has a wide range of scientific research applications:

    Medicinal Chemistry: The compound is investigated for its potential as a therapeutic agent due to its unique structural features and biological activity. It may serve as a lead compound for the development of drugs targeting specific enzymes or receptors.

    Organic Synthesis: The compound’s reactivity and functional groups make it a valuable intermediate in the synthesis of more complex molecules. It can be used in the development of new synthetic methodologies and the preparation of novel compounds.

    Material Science: The compound’s unique properties, such as its ability to form stable complexes and its electronic characteristics, make it useful in the design and development of advanced materials, including polymers and nanomaterials.

Mechanism of Action

The mechanism of action of 2-{[4-(3,4-DIMETHOXYPHENYL)-6-(TRIFLUOROMETHYL)PYRIMIDIN-2-YL]SULFANYL}-N-[(PYRIDIN-3-YL)METHYL]ACETAMIDE involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of enzymes, receptors, or signaling pathways. The presence of the trifluoromethyl and dimethoxyphenyl groups can enhance its binding affinity and selectivity towards certain biological targets, leading to its potential therapeutic effects.

Comparison with Similar Compounds

2-{[4-(3,4-DIMETHOXYPHENYL)-6-(TRIFLUOROMETHYL)PYRIMIDIN-2-YL]SULFANYL}-N-[(PYRIDIN-3-YL)METHYL]ACETAMIDE can be compared with other similar compounds, such as:

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